molecular formula C14H19Cl2N3O B12230318 N-tert-butyl-1-(3,5-dichloropyridin-2-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(3,5-dichloropyridin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B12230318
M. Wt: 316.2 g/mol
InChI Key: SFWHKFMDTNOJNO-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(3,5-dichloropyridin-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a dichloropyridine moiety, and a tert-butyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

Molecular Formula

C14H19Cl2N3O

Molecular Weight

316.2 g/mol

IUPAC Name

N-tert-butyl-1-(3,5-dichloropyridin-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H19Cl2N3O/c1-14(2,3)18-13(20)9-4-5-19(8-9)12-11(16)6-10(15)7-17-12/h6-7,9H,4-5,8H2,1-3H3,(H,18,20)

InChI Key

SFWHKFMDTNOJNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(3,5-dichloropyridin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(3,5-dichloropyridin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-tert-butyl-1-(3,5-dichloropyridin-2-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(3,5-dichloropyridin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-(3,5-dichloropyridin-2-yl)pyrrolidine-2-carboxamide
  • N-tert-butyl-1-(3,5-dichloropyridin-2-yl)pyrrolidine-4-carboxamide

Uniqueness

N-tert-butyl-1-(3,5-dichloropyridin-2-yl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both the dichloropyridine and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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